molecular formula C27H36N4O4 B10792070 [8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

[8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

Cat. No.: B10792070
M. Wt: 480.6 g/mol
InChI Key: IDQWWSHQGMFFLA-UHFFFAOYSA-N
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Description

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-pyridylamine with butyl bromide to form 4-(2-pyridyl)piperazine.

    Tricyclic Core Construction: The tricyclic core is constructed through a series of cyclization reactions involving dimethyl malonate and other intermediates.

    Final Coupling and Acetylation: The final step involves coupling the piperazine derivative with the tricyclic core, followed by acetylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is unique due to its tricyclic structure, which provides distinct binding properties and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C27H36N4O4

Molecular Weight

480.6 g/mol

IUPAC Name

[8,11-dimethyl-3,5-dioxo-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

InChI

InChI=1S/C27H36N4O4/c1-18-16-27(35-20(3)32)17-19(2)22(18)23-24(27)26(34)31(25(23)33)11-7-6-10-29-12-14-30(15-13-29)21-8-4-5-9-28-21/h4-5,8-9,16,19,22-24H,6-7,10-15,17H2,1-3H3

InChI Key

IDQWWSHQGMFFLA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=CC=CC=N5)C)OC(=O)C

Origin of Product

United States

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